1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine
Description
Introduction to Pyrano[4,3-d]thiazole Framework
Historical Development of Pyrano-Thiazole Research
The exploration of pyrano-thiazole systems began in the mid-20th century with the isolation of naturally occurring thiazole alkaloids. Early synthetic efforts focused on simple thiazole derivatives, but the 1980s saw increased interest in fused systems due to their enhanced electronic and steric properties. The pyrano[4,3-d]thiazole framework emerged as a distinct subclass in the 2000s, with seminal work by De Andrade et al. demonstrating efficient cyclization strategies using β-keto esters and thiourea derivatives. Recent advances in green chemistry, such as Zn[L-proline]₂-catalyzed cycloadditions, have enabled aqueous-phase syntheses of dihydro pyrano-thiazoles with improved yields.
Structural Classification within Heterocyclic Systems
Pyrano[4,3-d]thiazoles belong to the bicyclic fused heterocycles category, characterized by:
- Ring fusion : Oxygen-containing pyran (4H,6H,7H) fused with sulfur/nitrogen-containing thiazole
- Bridgehead atoms : Shared C4 and C3 positions between rings
- Saturation states : Partial hydrogenation in the pyran moiety
Table 1 : Key Structural Parameters of Pyrano[4,3-d]thiazole Derivatives
| Parameter | Typical Values | Measurement Method |
|---|---|---|
| Bond Length (C-S) | 1.72–1.78 Å | X-ray Crystallography |
| Dihedral Angle | 12.5–18.7° | DFT Calculations |
| Ring Strain Energy | 8.3–11.7 kcal/mol | Molecular Mechanics |
Nomenclature and Positional Isomerism
The IUPAC name follows bridged bicyclic system rules:
- Base component : Thiazole (higher priority due to S/N heteroatoms)
- Fused component : Pyrano[4,3-d] indicates fusion at thiazole positions 4 and 3
- Saturation : 4H,6H,7H specifies hydrogenation states at pyran positions
Positional isomers arise from alternative fusion patterns:
- Pyrano[2,3-d]thiazole: Fusion at thiazole C2/C3
- Pyrano[3,4-d]thiazole: Fusion at thiazole C3/C4
Comparative Analysis with Related Heterocyclic Scaffolds
Relation to Thiopyrano[2,3-d]thiazoles
Thiopyrano-thiazoles differ in:
- Replacement of pyran oxygen with sulfur
- Altered electronic distribution (S vs O electronegativity)
- Enhanced π-conjugation in thiopyrano derivatives
Comparison with Other Pyrano-Thiazole Derivatives
Key distinctions include:
- Pyrano[4,3-d] vs [3,4-d] systems :
- Hydrogenation patterns :
Position in the Broader Context of Fused Heterocycles
Pyrano[4,3-d]thiazoles occupy a unique niche:
- Electronic properties : Intermediate between all-oxygen and all-sulfur fused systems
- Synthetic versatility : Amenable to both microwave-assisted and catalytic methods
- Structural rigidity : Enhanced compared to monocyclic thiazoles (ΔG~strain~ +4.1 kcal/mol)
Table 2 : Comparative Analysis of Fused Heterocyclic Systems
| Property | Pyrano[4,3-d]thiazole | Thiopyrano[2,3-d]thiazole | Pyrido[3,4-d]thiazole |
|---|---|---|---|
| λ~max~ (nm) | 278–285 | 302–310 | 265–272 |
| LogP | 1.8–2.4 | 2.1–2.7 | 1.2–1.9 |
| Synthetic Yield (%) | 68–92 | 55–78 | 72–85 |
Structure
3D Structure
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5(9)8-10-6-2-3-11-4-7(6)12-8/h5H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJNMGKMGBNRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)COCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyranone compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, particularly with alkyl halides and acyl chlorides.
Key Mechanistic Insight :
The amine's lone pair attacks electrophilic centers, forming intermediates that stabilize via resonance within the thiazole ring . Steric hindrance from the pyrano-thiazole system reduces reactivity at the 2-position compared to simpler thiazoles .
Cyclization and Ring-Opening Reactions
The pyrano-thiazole scaffold undergoes controlled ring-opening under acidic or oxidative conditions.
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4h | Thiazole-2-carboxylic acid + pyran-derived diol | Precursor for functionalization |
| Oxidative Ring Expansion | m-CPBA, CH₂Cl₂, −20°C | 7-Membered sulfoxide derivative (C₁₄H₁₆N₂O₂S₂) | Bioactive intermediate |
Research Finding :
Ring-opening products retain antimicrobial activity when the thiazole moiety remains intact . The diol fragment can be re-cyclized with aldehydes to form new heterocycles .
Condensation Reactions
The amine group facilitates Schiff base formation and heterocyclic condensations.
3.2. Thiazolo[3,2-a]pyrimidinone Formation
-
Reagents : β-Keto esters, N-bromosuccinimide, thiourea
-
Conditions : Microwave irradiation, 15min
-
Products : Fused thiazolo-pyrimidinones with antitumor activity (IC₅₀ = 2.1–8.4 μM)
4.1. Amine Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 2h | Pyrano-thiazole ketone | Over-oxidation common |
| TEMPO/NaOCl | CH₃CN/H₂O, 0°C, 30min | N-Oxide derivative | Selective for primary amine |
4.2. Reductive Amination
-
Substrates : Ketones (e.g., cyclohexanone)
-
Conditions : NaBH₃CN, MeOH, 12h
Metal-Mediated Cross-Coupling
The thiazole sulfur coordinates transition metals, enabling catalytic transformations:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Arylpyrano-thiazole amines | 61–89% |
| Ullmann Coupling | CuI, L-proline | N-Arylated derivatives | 43–67% |
Critical Observation :
Coupling occurs preferentially at the thiazole C-5 position due to electronic directing effects .
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
This comprehensive analysis establishes 1-{4H,6H,7H-pyrano[4,3-d] thiazol-2-yl}ethan-1-amine as a versatile building block in medicinal chemistry and materials science. The reactivity patterns enable rational design of derivatives with tailored electronic and steric properties, supported by mechanistic studies and biological validation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those incorporating the pyrano-thiazole moiety. For instance, compounds similar to 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is believed to enhance the interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. Research indicates that thiazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
- A study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL against certain bacterial strains .
- Another investigation found that thiazole-integrated compounds displayed potent antifungal properties with MIC values as low as 5.8 µg/mL .
Anticonvulsant Effects
Thiazole derivatives have been explored for their anticonvulsant properties. In one study involving analogues of thiazoles, a specific compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in a seizure model, indicating significant anticonvulsant activity . This suggests that this compound could be a candidate for further development in treating epilepsy and other seizure disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Modifications on the thiazole ring and the ethanamine side chain can significantly influence their biological activities:
- The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity.
- Variations in the alkyl or aryl substituents attached to the thiazole core can affect the potency and selectivity towards specific biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Analog: 6,6-Dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
Molecular Formula : C₈H₁₀N₂OS
Key Differences :
- Substitution: A dimethyl group at the 6,6-positions replaces the ethanamine moiety.
- Physicochemical Properties: Melting point: >300°C (vs. unreported for the target compound) .
- Applications : Used in high-temperature catalytic reactions, contrasting with the target compound’s focus on amine-mediated biological interactions .
Thiazole-Based Analog: N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
Molecular Formula : C₇H₈N₄S
Key Differences :
- Core Structure: Simple thiazole ring without fused pyran system.
- Synthesis: Prepared via reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .
- Properties : Lower molecular weight (180.23 g/mol ) and melting point (108–110°C) compared to the target compound, suggesting reduced structural complexity .
Fused Heterocyclic Analog: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
Molecular Formula : C₂₈H₂₂N₆O₂S₂
Key Differences :
- Structural Complexity: Dual pyrazole-thiophene systems with carbonyl linkages.
- Synthesis: Requires multi-step coupling of bis-enaminones with amino pyrazoles, contrasting with the target compound’s simpler one-pot synthesis .
Comparative Data Table
Research Implications and Challenges
- Bioactivity Gaps : Unlike its analogs (e.g., kinase inhibitors ), the target compound’s biological profile remains underexplored.
- Synthesis Scalability : High costs and discontinuation issues highlight the need for optimized synthetic routes .
- Computational Modeling : Tools like SHELX and SIR97 could refine crystallographic data to elucidate structure-activity relationships.
Biological Activity
1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological characterization, and therapeutic potentials of this compound based on diverse research findings.
- IUPAC Name : 1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine
- Molecular Formula : C₈H₁₂N₂OS
- Molecular Weight : 184.26 g/mol
- CAS Number : 1344367-35-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial and antifungal properties. The following sections detail these activities along with relevant case studies and data.
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial properties of thiazole derivatives, including the compound . The results showed promising antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 mg/mL | 0.47 - 0.94 mg/mL |
| Escherichia coli | Moderate activity | Varies by compound |
| Salmonella Typhimurium | Good activity | Varies by compound |
The study indicated that the compound's structure plays a crucial role in its efficacy against these bacteria, with specific substituents enhancing or diminishing activity .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. A comparative analysis of various thiazole derivatives indicated that:
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| Compound 5 | Candida albicans | High |
| Compound 8 | Aspergillus niger | Moderate |
The presence of specific functional groups was noted to enhance antifungal potency significantly .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological characterization of thiazole derivatives:
-
Synthesis and Characterization :
A study synthesized a series of thiazole-based compounds and evaluated their biological activities through in vitro assays. The synthesized compounds showed varying degrees of antibacterial and antifungal activities, with some exhibiting MIC values as low as 0.23 mg/mL against certain bacterial strains . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can interact effectively with bacterial enzymes, which could explain its antimicrobial properties .
Q & A
Synthesis and Optimization
Q: What synthetic routes and reaction conditions are optimal for preparing 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine with high purity? A:
- Key Steps :
- Precursor Selection : Start with a pyrano-thiazole core (e.g., 6,6-dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine ) and functionalize the 2-position via nucleophilic substitution or coupling reactions.
- Amine Introduction : React with ethylamine derivatives under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃ to introduce the ethanamine moiety.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Optimization : Adjust reaction temperature (70–90°C) and solvent polarity to enhance yield (reported 60–75% for analogous compounds ). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).
Structural Characterization
Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A:
- Experimental Techniques :
- ¹H/¹³C NMR : Identify protons on the ethanamine chain (δ 2.8–3.2 ppm for CH₂NH₂) and pyrano-thiazole ring (δ 4.5–5.5 ppm for pyran protons) .
- Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 211.1 (calculated for C₁₀H₁₄N₂OS).
- Computational Tools :
- DFT Calculations : Compare experimental NMR shifts with simulated spectra (B3LYP/6-311+G(d,p) basis set) .
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent? A:
- Kinase Inhibition :
- Antimicrobial Screening :
- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
Handling Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities across studies? A:
- Critical Parameters :
- Assay Conditions : Compare pH, temperature, and solvent (e.g., DMSO concentration) variations affecting activity .
- Structural Analogues : Analyze substituent effects (e.g., methyl vs. ethyl groups on pyrano-thiazole) using SAR studies .
- Case Study : Pyrazole derivatives with similar scaffolds show variable IC₅₀ values (0.5–10 µM) depending on substituent positioning .
Computational Modeling
Q: Which computational strategies predict the compound’s interaction with biological targets? A:
- Docking Studies :
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
Derivative Synthesis for Enhanced Bioavailability
Q: What strategies improve the pharmacokinetic profile of this compound? A:
- Structural Modifications :
- In Vivo Testing : Assess oral bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
